molecular formula C18H13BrFN3OS B6485859 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 6226-94-4

2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B6485859
CAS RN: 6226-94-4
M. Wt: 418.3 g/mol
InChI Key: CRPKQFNFYUFEJK-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (2-Br-FPT) is a benzamide compound that has been studied extensively in recent years due to its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects that make it an attractive choice for use in lab experiments.

Scientific Research Applications

2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has been found to have a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmission. It has also been used as an anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Additionally, 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has been used as a modulator of calcium channels and as an antioxidant.

Mechanism of Action

2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide works by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can increase the amount of acetylcholine in the brain, which can lead to increased neurotransmission and improved cognitive function. Additionally, 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. By doing so, 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can reduce inflammation and pain. Furthermore, 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can act as a modulator of calcium channels, which can lead to improved muscle contraction and relaxation. Finally, 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can act as an antioxidant, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has been found to have a wide range of biochemical and physiological effects. It has been found to have a significant effect on the levels of acetylcholine in the brain, which can lead to improved cognitive function. Additionally, 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can reduce inflammation and pain by inhibiting the enzyme cyclooxygenase-2. Furthermore, 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can act as a modulator of calcium channels, which can lead to improved muscle contraction and relaxation. Finally, 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can act as an antioxidant, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several advantages for use in lab experiments. It has a wide range of applications in scientific research, including as an inhibitor of acetylcholinesterase, an anti-inflammatory agent, an inhibitor of cyclooxygenase-2, a modulator of calcium channels, and an antioxidant. Additionally, 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is relatively easy to synthesize and is stable in aqueous solutions. However, there are also some limitations to using 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide in lab experiments. It can be toxic to some organisms, and it can interfere with the results of some experiments if it is not properly controlled.

Future Directions

There are a number of potential future directions for 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide. It could be used to further study the effects of acetylcholine on neurotransmission, as well as its effects on inflammation and pain. Additionally, it could be used to further study the effects of calcium channel modulation on muscle contraction and relaxation. Furthermore, it could be used to study the effects of antioxidants on cell protection from free radical damage. Finally, it could be used to study the effects of 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide on other enzymes and physiological processes.

Synthesis Methods

2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can be synthesized using a two-step process. The first step involves the reaction of 4-fluorophenylthiophene and 2-bromobenzamide in the presence of a base, such as potassium carbonate, to form the desired compound. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to adjust the pH and form the desired product.

properties

IUPAC Name

2-bromo-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN3OS/c19-15-4-2-1-3-13(15)18(24)21-17-14-9-25-10-16(14)22-23(17)12-7-5-11(20)6-8-12/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPKQFNFYUFEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50410852
Record name F0541-1390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

CAS RN

6226-94-4
Record name F0541-1390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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